molecular formula C32H29N3O3S B296960 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide

2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide

货号 B296960
分子量: 535.7 g/mol
InChI 键: RZGTUTOKHWDILW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide, also known as BZB, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BZB is a thiazolidinone derivative that has shown promising results in preclinical studies as an anticancer agent, anti-inflammatory agent, and antidiabetic agent.

作用机制

The mechanism of action of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide involves its interaction with various molecular targets in cells. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to activate PPARγ, a nuclear receptor that regulates glucose and lipid metabolism, leading to increased insulin sensitivity and decreased blood glucose levels. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
In cancer cells, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to induce apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases, a family of proteases that cleave cellular proteins and lead to cell death. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the growth of cancer cells by inhibiting the activity of histone deacetylases (HDACs), enzymes that regulate the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide can increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, leading to decreased blood glucose levels. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the activation of NF-κB, leading to decreased inflammation.
In cancer cells, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to induce apoptosis and inhibit cell growth by activating the intrinsic apoptotic pathway and inhibiting the activity of HDACs. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the aggregation of Aβ peptides, which are believed to be responsible for the neurodegeneration observed in Alzheimer's disease.

实验室实验的优点和局限性

One advantage of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide is its potential as a multi-targeted agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has shown promising results in preclinical studies as an anticancer agent, anti-inflammatory agent, and antidiabetic agent. Another advantage of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for further studies.
One limitation of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics in vivo. Another limitation of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide is its potential toxicity and side effects, which need to be further studied in preclinical and clinical studies.

未来方向

There are several future directions for the study of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide. One direction is the further optimization of the synthesis method to improve the yield and purity of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide. Another direction is the study of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide in animal models to evaluate its pharmacokinetics, toxicity, and efficacy in vivo.
In addition, future studies should focus on identifying the molecular targets of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide and its mechanism of action in various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies should also investigate the potential synergistic effects of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide with other drugs or therapies for the treatment of these diseases. Finally, the development of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide as a potential drug candidate for the treatment of these diseases should be further explored through preclinical and clinical studies.

合成方法

The synthesis of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide involves the reaction of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid with N-(1-phenylethyl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide.

科学研究应用

2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been studied as an antidiabetic agent due to its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been studied as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
In drug discovery, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been studied as an anticancer agent due to its ability to induce apoptosis (programmed cell death) in cancer cells. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to be responsible for the neurodegeneration observed in Alzheimer's disease.

属性

分子式

C32H29N3O3S

分子量

535.7 g/mol

IUPAC 名称

2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C32H29N3O3S/c1-22(24-12-6-3-7-13-24)33-31(38)27-14-8-9-15-28(27)34-30(37)25-16-18-26(19-17-25)32-35(29(36)21-39-32)20-23-10-4-2-5-11-23/h2-19,22,32H,20-21H2,1H3,(H,33,38)(H,34,37)

InChI 键

RZGTUTOKHWDILW-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5

规范 SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。